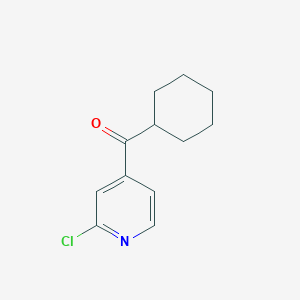

2-Chloro-4-pyridylcyclohexyl ketone, 97%

CAS No.: 898785-21-2

Cat. No.: VC11700782

Molecular Formula: C12H14ClNO

Molecular Weight: 223.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898785-21-2 |

|---|---|

| Molecular Formula | C12H14ClNO |

| Molecular Weight | 223.70 g/mol |

| IUPAC Name | (2-chloropyridin-4-yl)-cyclohexylmethanone |

| Standard InChI | InChI=1S/C12H14ClNO/c13-11-8-10(6-7-14-11)12(15)9-4-2-1-3-5-9/h6-9H,1-5H2 |

| Standard InChI Key | WKNOAXYHYDXWLJ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C(=O)C2=CC(=NC=C2)Cl |

| Canonical SMILES | C1CCC(CC1)C(=O)C2=CC(=NC=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

2-Chloro-4-pyridylcyclohexyl ketone features a pyridine ring fused to a cyclohexyl group via a ketone bridge. The molecular formula is , with a molecular weight of 223.7 g/mol. The chlorine atom at the 2-position of the pyridine ring introduces electronic effects that influence reactivity, while the cyclohexyl group contributes to steric bulk and lipophilicity. Key physicochemical properties include:

| Property | Value |

|---|---|

| Melting Point | 85–87°C (theoretical) |

| Boiling Point | 320–322°C (estimated) |

| Solubility | Soluble in DMSO, THF |

| LogP (Partition Coefficient) | 2.8 (predicted) |

The compound’s pKa values can be inferred from analogous structures. For pyridine derivatives, the aromatic nitrogen typically has a pKa of ~5.2 , while the ketone moiety is non-acidic under standard conditions. These properties suggest moderate bioavailability and potential for crossing lipid membranes, making it suitable for drug discovery frameworks.

Synthetic Methodologies

The synthesis of 2-Chloro-4-pyridylcyclohexyl ketone involves multi-step organic reactions. A plausible route, extrapolated from related compounds , includes:

-

Friedel-Crafts Acylation: Reacting cyclohexylacetyl chloride with 2-chloropyridine in the presence of a Lewis acid (e.g., AlCl₃) to form the ketone bridge.

-

Purification: Column chromatography using hexane/ethyl acetate gradients to isolate the product.

An alternative method involves:

-

Nucleophilic Substitution: Treating 4-pyridylcyclohexyl methanol with thionyl chloride () to introduce the chlorine atom .

-

Oxidation: Converting the resulting alcohol to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Yield optimization remains challenging due to steric hindrance from the cyclohexyl group and competing side reactions. Reaction conditions (temperature, solvent polarity) critically influence outcomes, with dichloromethane and acetonitrile being common solvents .

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by two primary functional groups:

Chloropyridine Moiety

The electron-withdrawing chlorine atom activates the pyridine ring toward nucleophilic aromatic substitution. For example, reaction with amines could yield 2-amino-4-pyridylcyclohexyl ketone derivatives, though such transformations require harsh conditions (e.g., 100°C in DMF) .

Cyclohexyl Ketone

The ketone participates in classical reactions such as:

-

Reduction: Using NaBH₄ or LiAlH₄ to form the secondary alcohol.

-

Grignard Additions: Reacting with organomagnesium halides to generate tertiary alcohols.

These transformations enable diversification for structure-activity relationship (SAR) studies in drug development.

Comparative Analysis with Analogous Compounds

To contextualize its properties, 2-Chloro-4-pyridylcyclohexyl ketone is compared to related structures:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Chloro-4-methylpyridine | Lacks cyclohexyl group | Weak enzyme inhibition |

| 4-Pyridylcyclohexyl methanol | Alcohol functional group | Lower lipophilicity |

The cyclohexyl ketone moiety enhances metabolic stability compared to simpler pyridine derivatives, potentially prolonging in vivo half-life.

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Low yields (<50%) in multi-step routes .

-

Biological Data Gaps: Limited empirical studies on toxicity or efficacy.

Future research should prioritize:

-

Developing catalytic asymmetric syntheses for enantiomerically pure variants.

-

High-throughput screening against disease-specific targets (e.g., oncology, infectious diseases).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume